tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20234181
InChI: InChI=1S/C17H23N3O2S/c1-17(2,3)22-16(21)18-12-8-10-20(11-9-12)15-13-6-4-5-7-14(13)23-19-15/h4-7,12H,8-11H2,1-3H3,(H,18,21)
SMILES:
Molecular Formula: C17H23N3O2S
Molecular Weight: 333.5 g/mol

tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate

CAS No.:

Cat. No.: VC20234181

Molecular Formula: C17H23N3O2S

Molecular Weight: 333.5 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate -

Specification

Molecular Formula C17H23N3O2S
Molecular Weight 333.5 g/mol
IUPAC Name tert-butyl N-[1-(1,2-benzothiazol-3-yl)piperidin-4-yl]carbamate
Standard InChI InChI=1S/C17H23N3O2S/c1-17(2,3)22-16(21)18-12-8-10-20(11-9-12)15-13-6-4-5-7-14(13)23-19-15/h4-7,12H,8-11H2,1-3H3,(H,18,21)
Standard InChI Key ZKCYPENPNFITGU-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1CCN(CC1)C2=NSC3=CC=CC=C32

Introduction

Chemical Identity and Structural Characterization

Molecular Composition

tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate (CAS 1417794-28-5) is a carbamate derivative featuring a benzo[d]isothiazole scaffold fused to a piperidine ring. Its molecular formula is C₁₈H₂₅N₃O₂S, with a molecular weight of 347.5 g/mol . The IUPAC name is tert-butyl N-[[1-(1,2-benzothiazol-3-yl)piperidin-4-yl]methyl]carbamate, reflecting its tert-butyl carbamate group and piperidine-benzisothiazole linkage .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₈H₂₅N₃O₂S
Molecular Weight347.5 g/mol
SMILESCC(C)(C)OC(=O)NCC1CCN(CC1)C2=NSC3=CC=CC=C32
InChIKeyZVTKXYNQRLVJNG-UHFFFAOYSA-N

Crystallographic and Conformational Analysis

X-ray crystallography reveals a Z conformation about the C-acyl–N bond of the carbamate group, with the piperidine ring adopting a chair conformation . The benzo[d]isothiazole moiety exhibits planarity, facilitating π-π stacking interactions in biological targets. Solvent interactions, such as hydrogen bonding with water molecules, stabilize the crystal lattice .

Synthesis and Derivative Formation

Synthetic Pathways

The compound is synthesized via a two-step protocol:

  • Copper-Mediated Coupling: 2-Chloro-5-trifluoromethyl-3-nitrobenzamide undergoes sulfur–nitrogen coupling with piperidine to form the benzisothiazole-piperidine intermediate .

  • Carbamate Formation: Reaction with tert-butyl carbonyl chloride in the presence of pyridine yields the final product, with yields optimized to >75% .

Table 2: Synthetic Optimization Parameters

ParameterConditionYield (%)
BasePyridine78
SolventDichloromethane72
Temperature0–25°C81

Constitutional Isomerism

Derivatives such as tert-butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)(methyl)carbamate (CAS 1420900-85-1) exhibit sulfone groups, altering electronic properties and bioavailability . These isomers show distinct hydrogen-bonding patterns, as confirmed by variable-temperature NMR spectroscopy .

Pharmacological Activity

Antimycobacterial Efficacy

The compound inhibits Mycobacterium tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of 3.12 µg/mL, outperforming precursor benzisothiazolinones (MIC >50 µg/mL) . Activity is attributed to covalent binding to the DprE1 enzyme, a key component of bacterial cell wall synthesis.

Table 3: Comparative MIC Values

CompoundMIC (µg/mL)Strain
tert-Butyl derivative3.12M. tuberculosis
BTZ043 (control)0.06M. tuberculosis
Precursor 3>50M. tuberculosis

Structure-Activity Relationships (SAR)

  • Carbamate Position: Attachment to the piperidine nitrogen (vs. benzisothiazole oxygen) enhances target engagement by 15-fold .

  • Stereoelectronic Effects: The tert-butyl group increases lipophilicity (clogP = 3.2), improving membrane permeability .

  • Hydrogen Bonding: O3 of the carbamate forms a critical hydrogen bond with Lys134 of DprE1, as shown by covalent docking simulations .

Mechanistic Insights from Computational Studies

Docking Simulations

Molecular docking into the DprE1 active site (PDB: 4P8K) demonstrates a binding energy of -9.2 kcal/mol, with key interactions:

  • Hydrogen bond between carbamate O3 and Lys134 (2.1 Å).

  • π-Stacking between benzisothiazole and Phe320 .

Conformational Dynamics

13C NMR studies reveal restricted rotation around the C-carbonyl–N-piperidine bond (ΔG‡ = 14.6 kcal/mol), stabilizing the bioactive conformation .

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